molecular formula C11H14N2O B11820054 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11820054
M. Wt: 190.24 g/mol
InChI Key: JFDMSHLHJZFWRC-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is an organic compound that features a pyrrolidine ring attached to a pyridine ring with a methyl group at the 3-position and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and its subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-7-12-5-4-10(9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3

InChI Key

JFDMSHLHJZFWRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCN2C=O

Origin of Product

United States

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